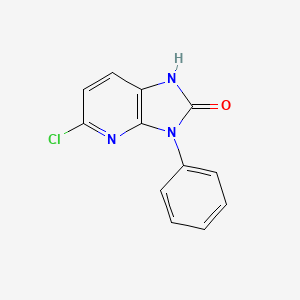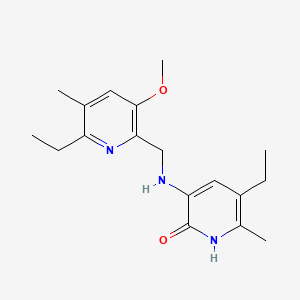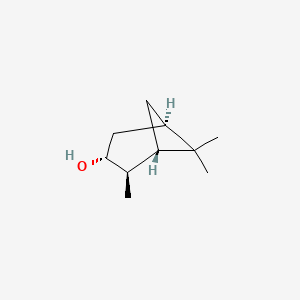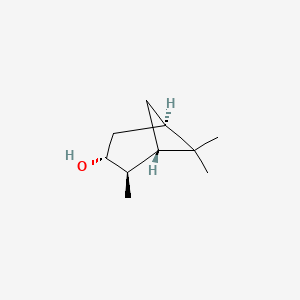
4,4',4''-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester is a complex organic compound that features a phenylsilylidyne core with three phenylbutyric acid ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester typically involves a multi-step process. One common method includes the reaction of phenylsilylidyne with tris(4-phenylbutyric acid) in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester involves its interaction with specific molecular targets and pathways. The phenylsilylidyne core can interact with various enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert biological effects. Additionally, the compound’s ability to form stable complexes with other molecules can enhance its efficacy in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid: Similar structure but with a benzene core instead of phenylsilylidyne.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid: Contains a triazine core, offering different chemical properties and reactivity.
Uniqueness
4,4’,4’'-((Phenylsilylidyne)trioxy)tris(4-phenylbutyric acid) triethyl ester is unique due to its phenylsilylidyne core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific structural and functional characteristics.
Propriétés
Numéro CAS |
85905-71-1 |
|---|---|
Formule moléculaire |
C42H50O9Si |
Poids moléculaire |
726.9 g/mol |
Nom IUPAC |
ethyl 4-[bis(4-ethoxy-4-oxo-1-phenylbutoxy)-phenylsilyl]oxy-4-phenylbutanoate |
InChI |
InChI=1S/C42H50O9Si/c1-4-46-40(43)30-27-37(33-19-11-7-12-20-33)49-52(36-25-17-10-18-26-36,50-38(28-31-41(44)47-5-2)34-21-13-8-14-22-34)51-39(29-32-42(45)48-6-3)35-23-15-9-16-24-35/h7-26,37-39H,4-6,27-32H2,1-3H3 |
Clé InChI |
KMVHBXIHXAWJPY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)(OC(CCC(=O)OCC)C3=CC=CC=C3)OC(CCC(=O)OCC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



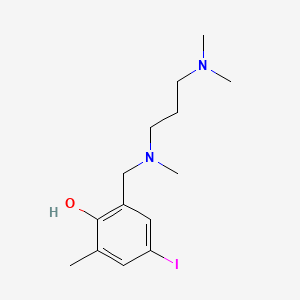
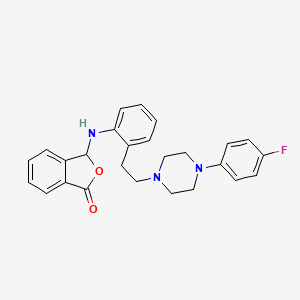
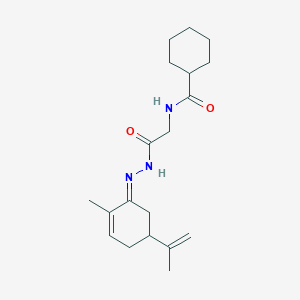
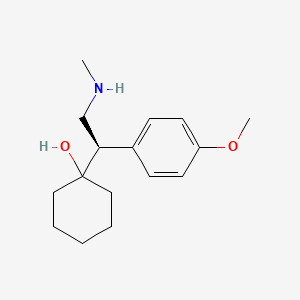
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)


